
1,2-dimethyl-7-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 1,2-diméthyl-7-(1-méthyl-1H-pyrazol-4-yl)-1,2,3,4-tétrahydroquinoxaline-6-carbonitrile est un composé organique qui appartient à la classe des tétrahydroquinoxalines. Ces composés sont connus pour leurs activités biologiques diverses et leurs applications potentielles en chimie médicinale. La présence de plusieurs groupes fonctionnels, tels que le cycle pyrazole et le groupe nitrile, fait de ce composé un sujet intéressant pour la recherche chimique.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 1,2-diméthyl-7-(1-méthyl-1H-pyrazol-4-yl)-1,2,3,4-tétrahydroquinoxaline-6-carbonitrile implique généralement des réactions organiques en plusieurs étapes. Une voie de synthèse courante pourrait comprendre :
Formation du noyau tétrahydroquinoxaline : Ceci peut être réalisé par la condensation d’une diamine appropriée avec une dicétone en milieu acide.
Introduction du cycle pyrazole : Le cycle pyrazole peut être introduit par des réactions de cyclisation impliquant des dérivés d’hydrazine et des composés carbonylés α,β-insaturés.
Modifications de groupes fonctionnels : Le groupe nitrile peut être introduit par des réactions de substitution nucléophile utilisant des sources de cyanure.
Méthodes de production industrielle
Les méthodes de production industrielle de tels composés impliquent souvent l’optimisation des conditions réactionnelles afin de maximiser le rendement et la pureté. Cela peut inclure l’utilisation de catalyseurs, une température et une pression contrôlées, ainsi que des techniques de purification comme la recristallisation et la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
Le 1,2-diméthyl-7-(1-méthyl-1H-pyrazol-4-yl)-1,2,3,4-tétrahydroquinoxaline-6-carbonitrile peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des dérivés de la quinoxaline.
Réduction : Les réactions de réduction peuvent conduire à la formation de dérivés d’amine.
Substitution : Le groupe nitrile peut participer à des réactions de substitution nucléophile pour former des amides ou d’autres dérivés.
Réactifs et conditions courants
Agents oxydants : Permanganate de potassium, peroxyde d’hydrogène.
Agents réducteurs : Hydrure de lithium et d’aluminium, borohydrure de sodium.
Nucléophiles : Ammoniac, amines, alcools.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire de l’acide quinoxaline-6-carboxylique, tandis que la réduction peut produire de la tétrahydroquinoxaline-6-amine.
Applications De Recherche Scientifique
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, telles que les propriétés antimicrobiennes et anticancéreuses.
Médecine : Envisagé pour son potentiel en tant qu’agent thérapeutique.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme D'action
Le mécanisme d’action du 1,2-diméthyl-7-(1-méthyl-1H-pyrazol-4-yl)-1,2,3,4-tétrahydroquinoxaline-6-carbonitrile implique son interaction avec des cibles moléculaires spécifiques. Il peut s’agir d’enzymes, de récepteurs ou d’autres protéines. Les effets du composé sont médiés par des voies qui impliquent la liaison à ces cibles, conduisant à des changements dans les fonctions cellulaires.
Comparaison Avec Des Composés Similaires
Composés similaires
1,2,3,4-Tétrahydroquinoxaline : Un analogue plus simple sans les groupes pyrazole et nitrile.
7-(1-Méthyl-1H-pyrazol-4-yl)-1,2,3,4-tétrahydroquinoxaline : Manque les groupes diméthyle et nitrile.
1,2-Diméthyl-1,2,3,4-tétrahydroquinoxaline : Manque les groupes pyrazole et nitrile.
Unicité
Le 1,2-diméthyl-7-(1-méthyl-1H-pyrazol-4-yl)-1,2,3,4-tétrahydroquinoxaline-6-carbonitrile est unique en raison de la combinaison de ses groupes fonctionnels, qui confèrent une réactivité chimique et une activité biologique spécifiques. La présence du cycle pyrazole et du groupe nitrile le distingue des dérivés tétrahydroquinoxaline plus simples.
Propriétés
Formule moléculaire |
C15H17N5 |
|---|---|
Poids moléculaire |
267.33 g/mol |
Nom IUPAC |
1,2-dimethyl-7-(1-methylpyrazol-4-yl)-3,4-dihydro-2H-quinoxaline-6-carbonitrile |
InChI |
InChI=1S/C15H17N5/c1-10-7-17-14-4-11(6-16)13(5-15(14)20(10)3)12-8-18-19(2)9-12/h4-5,8-10,17H,7H2,1-3H3 |
Clé InChI |
HFKMTRXIFAJQBW-UHFFFAOYSA-N |
SMILES canonique |
CC1CNC2=C(N1C)C=C(C(=C2)C#N)C3=CN(N=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[2-(3,4-Dimethoxyphenyl)ethenyl]benzene-1,3-diol](/img/structure/B11849876.png)
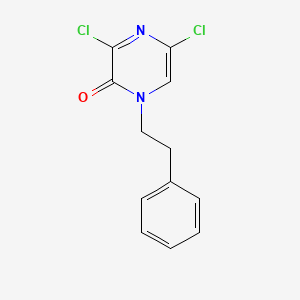

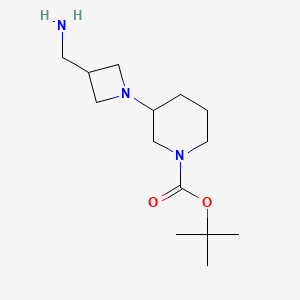
![2-[(2,5-Difluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-8-ol](/img/structure/B11849891.png)
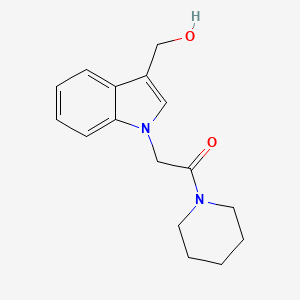
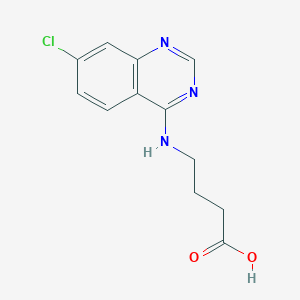

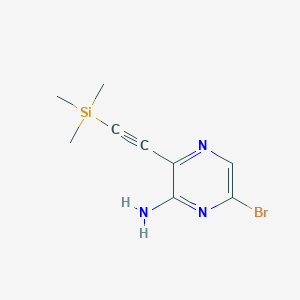
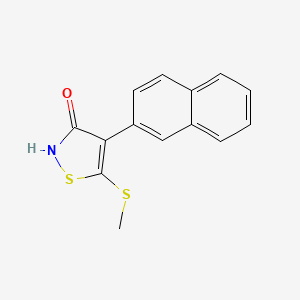


![2-(1H-Naphtho[2,3-d][1,2,3]triazol-1-yl)cyclohexanone](/img/structure/B11849935.png)
![8-Bromo-6H-benzo[c]chromen-6-one](/img/structure/B11849939.png)
